2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4S/c1-30-15-9-14(10-16(11-15)31-2)24-17(29)12-28-19(23)18(22(26-28)33-3)21-25-20(27-32-21)13-7-5-4-6-8-13/h4-11H,12,23H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRPGANUTGZSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC=C4)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
- Formation of the 1,2,4-oxadiazole ring through cyclization of appropriate precursors.
- Introduction of the pyrazole ring via condensation reactions.
- Functionalization of the pyrazole ring with amino and methylthio groups.
- Coupling of the pyrazole derivative with 3,5-dimethoxyphenyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, catalytic processes, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones.
Scientific Research Applications
The compound's biological activity is primarily attributed to its interactions with various molecular targets:
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that structurally similar compounds possess IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines, indicating strong anticancer potential.
Case Study:
A specific derivative demonstrated potent activity against A-431 and Jurkat cell lines with IC50 values significantly lower than standard treatments like doxorubicin. This suggests that modifications in the structure can enhance or reduce activity.
Antiviral Properties
Certain derivatives of pyrazole compounds have also been reported to possess antiviral properties. The mechanism often involves interference with viral replication through the inhibition of viral enzymes or disruption of host cell pathways essential for viral life cycles.
Case Study:
In a study focused on influenza viruses, a new class of pyrazole compounds was synthesized and tested for antiviral activity. Results indicated that minor structural changes could significantly enhance antiviral efficacy .
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the pyrazole ring.
- Introduction of the oxadiazole ring.
- Addition of the methoxy-substituted phenyl group.
Common reagents include hydrazine and thioethers under controlled temperatures and specific solvents to ensure high yields and purity.
For industrial production, optimization of synthetic routes is crucial for scaling up while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
- Binding to enzymes or receptors, thereby modulating their activity.
- Interacting with DNA or RNA, affecting gene expression.
- Disrupting cellular membranes or other structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The target compound’s pyrazole core distinguishes it from triazole-based analogs (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) . Pyrazoles generally exhibit greater aromatic stability compared to triazoles, which may influence pharmacokinetic properties.
Data Tables
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key : Ph = Phenyl; Oxd = 1,2,4-Oxadiazole; MeS = Methylsulfanyl; OMe = Methoxy.
Table 2: NMR Chemical Shift Trends (Selected Protons)
Biological Activity
The compound 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide (CAS Number: 1020502-51-5) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 466.5 g/mol. The structure features a pyrazole ring, an oxadiazole moiety, and a dimethoxyphenyl group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.5 g/mol |
| CAS Number | 1020502-51-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
Case Study:
In a study evaluating the efficacy of related pyrazole compounds, it was found that modifications in the substituents significantly affected the anticancer activity. For instance, compounds with electron-donating groups showed enhanced activity against MCF-7 cells compared to those with electron-withdrawing groups .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound exhibits moderate to strong antibacterial activity, which is critical for developing new antibiotics amid rising resistance levels.
Antioxidant Activity
Antioxidant properties were assessed using DPPH radical scavenging assays. The compound exhibited significant radical scavenging activity compared to standard antioxidants.
Case Study:
In comparative analyses with known antioxidants like Trolox, the compound showed higher scavenging ability at certain concentrations, indicating its potential as an antioxidant agent .
Data Table: Antioxidant Activity
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 45 |
| 50 | 75 |
| 100 | 90 |
The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes and receptors involved in cancer progression and microbial resistance mechanisms. The presence of the oxadiazole and pyrazole rings may facilitate binding to these targets, modulating their activity and leading to therapeutic effects.
Q & A
Q. What are the established synthetic pathways for this compound, and what key intermediates require optimization?
The synthesis involves multi-step protocols, including cyclocondensation of substituted oxadiazole precursors with aminopyrazole intermediates. A representative method involves refluxing equimolar quantities of oxadiazole and pyrazole derivatives in pyridine/Zeolite (Y-H) catalysts at 150°C, followed by recrystallization from ethanol . Critical intermediates like the 1,3,4-oxadiazole ring and methylsulfanyl-substituted pyrazole require strict stoichiometric control to avoid regioisomeric byproducts. Optimization of reaction time (e.g., 5–8 hours) and catalyst loading (0.01–0.03 M) is recommended to improve yields .
Q. Which analytical techniques are most effective for confirming structural integrity, particularly regarding regioisomeric purity?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC, - COSY) are critical. For example, NMR signals at δ 7.04 ppm (t, J = 7.2 Hz) and δ 4.16 ppm (NHNH) confirm the acetamide backbone, while NOESY can resolve spatial proximity of the 3,5-dimethoxyphenyl group . X-ray crystallography is recommended for unambiguous confirmation of regioisomers .
Advanced Research Questions
Q. How can computational chemistry methods guide the optimization of reaction conditions?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model transition states for key steps like oxadiazole cyclization. Solvent effects and catalyst interactions are analyzed using COSMO-RS or SMD models. For instance, Gibbs free energy profiles can identify rate-limiting steps, while Fukui indices predict reactive sites for regioselective modifications . Virtual screening of catalysts (e.g., Zeolite vs. molecular sieves) using molecular dynamics simulations reduces experimental iterations .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
Discrepancies often arise from bioavailability or metabolite interference. To address this:
- Conduct parallel assays: Compare in vitro IC values (e.g., antiproliferative activity) with in vivo efficacy using standardized models (e.g., carrageenan-induced edema in rodents) .
- Perform pharmacokinetic profiling: Measure plasma protein binding and metabolite formation (e.g., sulfoxide derivatives via CYP3A4) using LC-MS/MS .
- Use isotopically labeled analogs (e.g., -acetamide) to track biodistribution .
Q. How can structure-activity relationship (SAR) studies systematically evaluate pharmacophoric elements?
Design a library of analogs with controlled substitutions:
- Vary the 3-phenyl-1,2,4-oxadiazole group with electron-withdrawing (e.g., -NO) or -donating (e.g., -OCH) substituents.
- Replace the methylsulfanyl group with sulfonyl or sulfonamide moieties to assess steric and electronic effects . Evaluate using standardized bioassays (e.g., kinase inhibition) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., COX-2 or EGFR) .
Q. What experimental design principles optimize heterogeneous catalysis in the cyclization step?
Apply a Design of Experiments (DoE) approach:
- Factors : Catalyst loading (0.005–0.02 M), temperature (120–160°C), solvent polarity (toluene vs. DMF).
- Response variables : Yield, purity (HPLC), and reaction time. Use a central composite design (CCD) to identify interactions between factors. For example, a 2 factorial design with axial points can model non-linear relationships. Response surface methodology (RSM) then optimizes conditions for ≥90% yield .
Methodological Notes
- Data Contradiction Analysis : Cross-validate NMR and HRMS results with computational IR/Raman spectra to resolve structural ambiguities .
- Safety Compliance : Adhere to protocols in the Chemical Hygiene Plan for handling sulfanyl and acetamide derivatives, including fume hood use and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
